molecular formula C8H12N2O B2927203 4-Methoxy-2,6-dimethylpyridin-3-amine CAS No. 1783380-90-4

4-Methoxy-2,6-dimethylpyridin-3-amine

Cat. No. B2927203
CAS RN: 1783380-90-4
M. Wt: 152.197
InChI Key: UOZFVDPADPPSNP-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyridin-3-amine, also known as 4,6-dimethyl-3-O-methylnicotinamide, is an organic compound. It has a molecular formula of C8H12N2O and a molecular weight of 152.197 .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2,6-dimethylpyridin-3-amine is 1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

It has a molecular weight of 152.2 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Biochemistry

In biochemistry, 4-Methoxy-2,6-dimethylpyridin-3-amine can be used to study enzyme-substrate interactions. Its structural features may mimic certain biological molecules, making it useful in probing the active sites of enzymes and understanding their mechanisms of action .

Analytical Chemistry

In analytical chemistry, this compound is used to develop and optimize chromatographic techniques. Due to its distinct chemical properties, it can serve as a standard for calibrating instruments and validating analytical methods .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-2,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZFVDPADPPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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